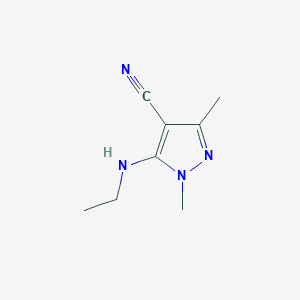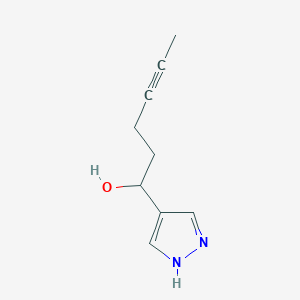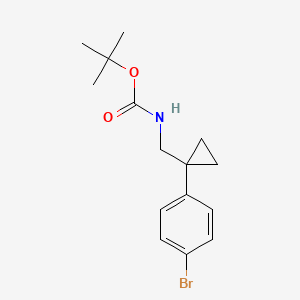
Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C14H18BrNO2. It is known for its applications in organic synthesis, particularly in the formation of biaryls through Suzuki coupling reactions . The compound is characterized by the presence of a tert-butyl carbamate group and a bromophenyl group attached to a cyclopropyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like tetrahydrofuran at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls through the reaction with boronic acids.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like toluene or dioxane.
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which react with the bromine atom to form new carbon-carbon bonds.
Major Products
Biaryls: Formed through Suzuki coupling reactions with boronic acids.
Substituted Cyclopropyl Derivatives: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate in Suzuki coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar structure but lacks the cyclopropyl group.
N-Boc-4-iodoaniline: Contains an iodine atom instead of bromine, used in similar coupling reactions.
tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopropyl ring.
Uniqueness
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate is unique due to the presence of both a cyclopropyl ring and a bromophenyl group, which provides distinct reactivity and steric properties compared to similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C15H20BrNO2 |
|---|---|
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(4-bromophenyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
Clé InChI |
FGIPOYJYGCQFHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


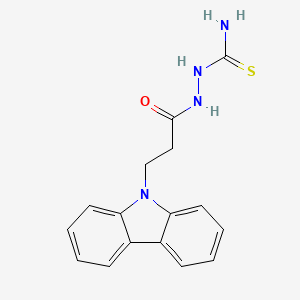

![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)
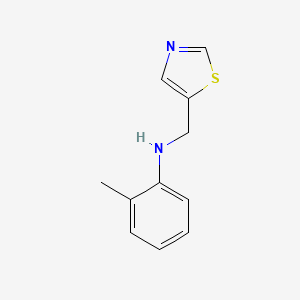
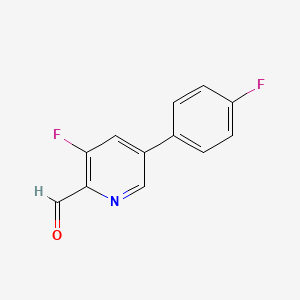
amine](/img/structure/B13066795.png)
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)

